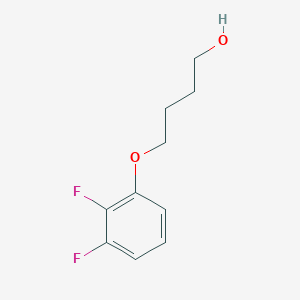

4-(2,3-Difluorophenoxy)-butan-1-ol

Descripción

4-(2,3-Difluorophenoxy)-butan-1-ol is a fluorinated organic compound characterized by a butan-1-ol backbone substituted with a 2,3-difluorophenoxy group at the 4-position.

Propiedades

Fórmula molecular |

C10H12F2O2 |

|---|---|

Peso molecular |

202.20 g/mol |

Nombre IUPAC |

4-(2,3-difluorophenoxy)butan-1-ol |

InChI |

InChI=1S/C10H12F2O2/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5,13H,1-2,6-7H2 |

Clave InChI |

XJNLAHYQGBPVFX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)F)OCCCCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-(n-Heptyloxy)butan-1-ol

- Structure : Features a linear heptyloxy chain instead of a fluorinated aromatic group.

- Bioactivity: Acts as a male-produced aggregation pheromone in Anoplophora glabripennis (Asian longhorned beetle). Field trials demonstrate its synergy with 4-(n-heptyloxy)butanal and sesquiterpenes like α-farnesene for enhanced attraction .

- Key Difference: The absence of fluorine and presence of a long alkyl chain increase volatility and lipophilicity, critical for insect communication. In contrast, 4-(2,3-Difluorophenoxy)-butan-1-ol’s aromatic fluorine substituents may reduce volatility, favoring applications requiring prolonged environmental stability.

4-Fluoro-1-butanol

- Structure: Simplest fluorinated butanol with a single fluorine at the 4-position.

- Properties : Higher polarity and lower molecular weight compared to the target compound. Classified as hazardous (flammable, toxic) per safety data sheets .

- Key Difference: Lacks the phenoxy group, limiting its capacity for π-π stacking or hydrogen bonding, which are critical for receptor interactions in bioactive molecules.

4-(2,6-Difluorophenoxy)-pyrimidin-2-amine Derivatives

- Structure: Pyrimidine core with 2,6-difluorophenoxy and trifluoromethyl groups.

- Bioactivity : Potentiates HMRGX1 receptors for pain management. The 2,6-difluoro substitution pattern optimizes steric and electronic interactions with target receptors .

- Key Difference: The pyrimidine ring and trifluoromethyl group introduce rigidity and electron-withdrawing effects absent in 4-(2,3-Difluorophenoxy)-butan-1-ol, highlighting how core structure dictates therapeutic vs. semiochemical applications.

Fluorine Substitution Patterns and Bioactivity

- Ortho/Meta vs. Para Fluorine : The 2,3-difluoro substitution in the target compound may create a distinct electronic profile compared to 2,6-difluoro analogs (e.g., ). Ortho fluorines increase steric hindrance and may alter binding pocket interactions in proteins.

- Phenoxy vs. Alkyloxy: Phenoxy groups enable aromatic interactions (e.g., with insect odorant receptors), while alkyloxy chains (e.g., heptyloxy) prioritize hydrophobicity and diffusion through cuticular layers .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.